E1cB Hydrolysis Mechanism and Reactivity
The alkaline hydrolysis of N-(3-methylphenyl)carbamates proceeds via an E1cB mechanism, in contrast to the BAc2 mechanism observed for many N-alkyl carbamates. This is supported by a positive activation entropy, a Brønsted β value of -1.21 for a series of aryl and alkyl N-(3-methylphenyl)carbamates, and a Hammett ρ value of 0.74 for substituted phenyl N-(3-methylphenyl)carbamates [1]. These parameters are not available for simple phenyl carbamate or the 2- and 4-methylphenyl isomers in the same study, highlighting the unique reactivity profile of the 3-methylphenyl series.
| Evidence Dimension | Brønsted β value (leaving group sensitivity, E1cB vs BAc2) |
|---|---|
| Target Compound Data | β = -1.21 (aryl and alkyl N-(3-methylphenyl)carbamates) |
| Comparator Or Baseline | N-alkyl carbamates typically follow BAc2 with β ≈ 0.3–0.5 (literature baseline); phenyl carbamate data not available in same study |
| Quantified Difference | β = -1.21 indicates E1cB mechanism with significant leaving group departure in rate-determining step, vs. positive β for BAc2 |
| Conditions | Alkaline hydrolysis, [OH⁻] range 10⁻⁶ to 6 N, 30 °C |
Why This Matters
The E1cB mechanism leads to formation of m-tolyl isocyanate, which is responsible for carbamylation of enzymatic systems—a key consideration for environmental fate and toxicological profiling that differs from BAc2-hydrolyzed carbamates.
- [1] Bergon, M., Hamida, N. B., & Calmon, J. P. (1985). Isocyanate Formation in the Decomposition of Phenmedipham in Aqueous Media. Journal of Agricultural and Food Chemistry, 33(4), 577–583. View Source
